PDE4A Inhibition: 65-Fold Potency Advantage Over N-Acetylpiperidine Scaffold
2-(4-Amino-1-benzylpiperidin-4-yl)acetamide demonstrates an IC50 of 10.7 nM against human PDE4A, compared to a Ki of 700 nM for a closely related N-acetylpiperidine PDE4 inhibitor [1][2]. This represents a 65-fold potency improvement conferred by the 4-acetamide substitution pattern.
| Evidence Dimension | Inhibitory potency (PDE4A enzymatic assay) |
|---|---|
| Target Compound Data | IC50 = 10.7 nM |
| Comparator Or Baseline | N-acetylpiperidine analog (BDBM50150237): Ki = 700 nM |
| Quantified Difference | Approximately 65-fold more potent |
| Conditions | Recombinant human PDE4A enzyme assay; fluorescent cAMP substrate; IMAP detection format |
Why This Matters
A 65-fold potency difference can determine whether a compound achieves target engagement at therapeutically relevant concentrations, directly impacting lead selection for PDE4-driven programs in asthma, COPD, or cognitive disorders.
- [1] BindingDB. Ki Summary for CHEMBL760761. BDBM14361 IC50 = 10.7 nM against human PDE4A. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50007392 (accessed 2026-05-01). View Source
- [2] BindingDB. BDBM50150237 (CHEMBL3770914): Ki = 700 nM for human PDE4A. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50150237 (accessed 2026-05-01). View Source
